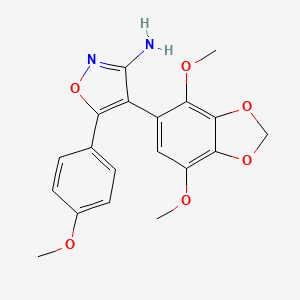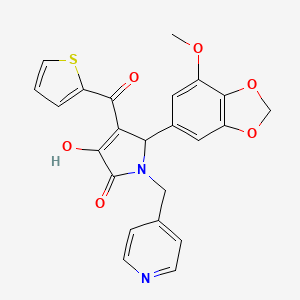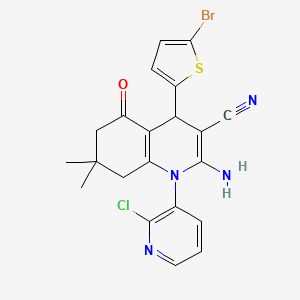![molecular formula C17H23N3O4S B11058216 N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide](/img/structure/B11058216.png)
N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring, a carboxamide group, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the furan ring with an appropriate amine and a carboxylic acid derivative.
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced through the reaction of the intermediate compound with dimethylsulfamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-carboxylate: This compound has a similar structure but differs in the functional group attached to the furan ring.
N-{3-[(dimethylsulfamoyl)amino]phenyl}-5-(2-methylpropyl)furan-2-sulfonamide: This compound contains a sulfonamide group instead of a carboxamide group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H23N3O4S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[3-(dimethylsulfamoylamino)phenyl]-5-(2-methylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H23N3O4S/c1-12(2)10-15-8-9-16(24-15)17(21)18-13-6-5-7-14(11-13)19-25(22,23)20(3)4/h5-9,11-12,19H,10H2,1-4H3,(H,18,21) |
InChI Key |
UXGKCRRTHJLGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}dibenzo[b,d]furan-4-carboxamide](/img/structure/B11058133.png)
![6,8-dimethyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide](/img/structure/B11058141.png)
![methyl 3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11058151.png)
![3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11058152.png)

![3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058156.png)
![1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11058159.png)

![1-Amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B11058174.png)
![4-Chloro-2-(5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B11058189.png)
![4-(2,5-dimethoxyphenyl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B11058194.png)

![(4aS,9aR)-6-hydroxy-9a-(piperidin-1-yl)-3,4,4a,9a-tetrahydro[1]benzofuro[2,3-c]pyridin-1(2H)-one](/img/structure/B11058207.png)
![2-methyl-N-{[(3-methylphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11058215.png)
